Propanedioyl dichloride, phenyl-

Description

Propanedioyl dichloride (IUPAC name), commonly known as malonyl dichloride (CAS 1663-67-8), is a reactive acyl chloride with the molecular formula C₃H₂Cl₂O₂ and a molecular weight of 140.95 g/mol . It features two chloride groups bonded to adjacent carbonyl carbons, making it highly reactive in organic synthesis, particularly for introducing malonyl moieties into molecules. This article focuses on comparing malonyl dichloride with structurally or functionally similar dichlorides, including acyl and phosphorus-based compounds.

Properties

CAS No. |

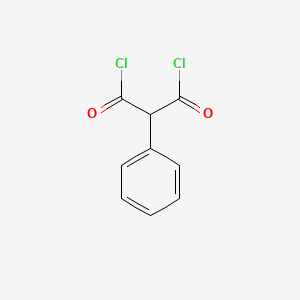

37818-48-7 |

|---|---|

Molecular Formula |

C9H6Cl2O2 |

Molecular Weight |

217.05 g/mol |

IUPAC Name |

2-phenylpropanedioyl dichloride |

InChI |

InChI=1S/C9H6Cl2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

DLTWEQZAWUHBDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of malonyl dichloride and related compounds:

Reactivity and Stability

- Malonyl dichloride exhibits dual reactivity due to its two chloride groups, enabling sequential nucleophilic substitutions (e.g., with alcohols or amines) to form diesters or diamides. Its volatility (boiling point: 53–55°C at 19 mmHg) facilitates use in gas-phase reactions, such as molecular layer deposition with TiCl₄ and 2-aminoethanol .

- Pivaloyl chloride ’s bulky tert-butyl group impedes nucleophilic attack, making it less reactive than linear acyl chlorides like propionyl chloride .

- Phosphorus dichlorides (e.g., phenylphosphonic dichloride) undergo hydrolysis to form phosphonic acids but require controlled conditions to avoid violent reactions. Their sulfur analogues (e.g., phenylthionophosphonic dichloride) exhibit enhanced stability and distinct coordination chemistry due to thiophosphoryl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.